Superior Binding Affinity vs. 2′-OMe
MOE-modified RNA/RNA duplexes exhibit higher duplex stability than 2'-O-methyl RNA/RNA duplexes [1]. The difference is attributed to the enhanced hydration and conformational preorganization conferred by the 2'-O-methoxyethyl group, which is not achieved with the smaller 2'-O-methyl substituent [1]. This stability advantage translates to improved target engagement under physiological conditions.
| Evidence Dimension | Duplex thermal stability (RNA-RNA duplex) |
|---|---|
| Target Compound Data | Higher duplex stability (qualitative; quantitative Tm difference not specified in available sources) |
| Comparator Or Baseline | 2'-O-methyl RNA/RNA duplex (lower stability) |
| Quantified Difference | Reported as 'higher duplex stability' without exact Tm value in primary source |
| Conditions | RNA-RNA duplex context; spectroscopic analysis and molecular dynamics simulations |
Why This Matters
Higher duplex stability correlates with improved target binding affinity and potentially greater antisense potency, reducing the concentration needed for therapeutic effect.
- [1] Synthesis and properties of oligonucleotides modified with 2'-O-(2-carboxyethyl)nucleotides and their carbamoyl derivatives. Org Biomol Chem. 2014;12(46):9432-9442. View Source
